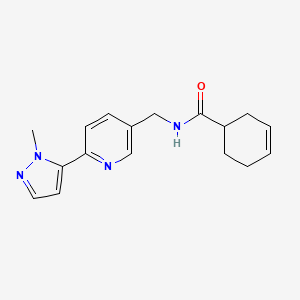

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide

Description

Properties

IUPAC Name |

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-21-16(9-10-20-21)15-8-7-13(11-18-15)12-19-17(22)14-5-3-2-4-6-14/h2-3,7-11,14H,4-6,12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBIHKNNCTYZFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3CCC=CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Coupling of the Pyrazole and Pyridine Rings: The pyrazole and pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Formation of the Cyclohexene Carboxamide Moiety: The cyclohexene carboxamide moiety can be introduced through a nucleophilic substitution reaction, where the amine group of the pyrazole-pyridine intermediate reacts with a cyclohexene carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, which could be useful in the treatment of various cancers.

Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Biological Research: The compound is investigated for its effects on cellular pathways and its potential as a tool for studying protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound also features a pyrazole and pyridine ring but differs in its substitution pattern and overall structure.

Hydrazine-coupled pyrazoles: These compounds share the pyrazole ring but have different coupling partners and functional groups.

Uniqueness

Its ability to inhibit specific kinases and its structural features make it a valuable compound for further research and development .

Biological Activity

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexene backbone, a pyridine ring, and a pyrazole moiety, endowing it with unique chemical properties. The molecular formula is , with a molecular weight of approximately 282.34 g/mol. Its structure can be represented as:

Synthesis

The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrazole and pyridine intermediates. Coupling reactions are then performed to form the final product. Common reagents include various catalysts and fluorinating agents to enhance yields and purity.

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity. For instance, derivatives of 1H-pyrazole have been shown to inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers . The mechanism often involves inhibition of key targets such as topoisomerase II and EGFR, which are crucial for cancer cell proliferation.

Table 1: Summary of Anticancer Activity

Anti-inflammatory Effects

In addition to anticancer properties, compounds related to N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide have shown anti-inflammatory effects in preclinical models. These effects are attributed to the ability of the compound to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .

The biological activity of this compound is largely mediated through its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound can bind to active sites on enzymes such as cyclooxygenases (COX), inhibiting their activity and reducing inflammation.

- Receptor Binding : It may also interact with growth factor receptors, blocking signaling pathways that lead to cancer cell proliferation.

Study on Anticancer Activity

A recent study synthesized several derivatives of pyrazole-containing compounds and evaluated their cytotoxicity against MDA-MB-231 cells. Among these, several compounds exhibited IC50 values significantly lower than standard chemotherapy agents like paclitaxel, indicating promising anticancer potential .

In Vivo Studies

In vivo studies using mouse models demonstrated that certain derivatives could reduce tumor size significantly compared to control groups. These studies highlight the potential for developing novel therapeutic agents based on the structure of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide .

Q & A

Basic Research Question

- 1H/13C NMR : Assign peaks by comparing to structurally similar pyrazole-carboxamide derivatives. For instance, pyrazole protons typically resonate at δ 6.3–7.5 ppm, while cyclohexene protons appear as multiplet signals at δ 5.2–5.8 ppm .

- LCMS/HPLC : Use reversed-phase C18 columns with acetonitrile/water gradients for purity analysis. Confirm molecular weight via ESI-MS (e.g., [M+H]+ ion) .

- IR Spectroscopy : Identify carboxamide C=O stretches (~1650–1680 cm⁻¹) and pyridine/pyrazole ring vibrations .

How can computational modeling optimize reaction conditions for this compound?

Advanced Research Question

Adopt the ICReDD framework , integrating quantum chemical calculations (e.g., DFT for transition-state analysis) and cheminformatics to predict optimal reaction pathways:

- Reaction Path Search : Use software like Gaussian or ORCA to model coupling steps (e.g., amidation energetics) .

- Solvent/Reagent Screening : Apply machine learning (e.g., Random Forests) to datasets from analogous reactions to prioritize solvents (DMF, THF) or bases (K₂CO₃) .

- Validation : Compare computed activation energies with experimental yields to refine models .

How to address contradictions in spectral data during structural elucidation?

Advanced Research Question

- Tautomerism : Pyrazole-carboxamide derivatives may exhibit tautomeric forms (e.g., keto-enol). Use variable-temperature NMR or 2D experiments (HSQC, HMBC) to resolve ambiguities .

- Dynamic Effects : For cyclohexene conformational isomers, employ NOESY to study spatial proximity of protons .

- Cross-Validation : Correlate NMR data with X-ray crystallography (if crystalline) or computational NMR prediction tools (e.g., ACD/Labs) .

What stability considerations are critical for storage and handling?

Basic Research Question

- Moisture Sensitivity : Store under inert gas (N₂/Ar) at –20°C due to hydrolytic susceptibility of the carboxamide group .

- Light Sensitivity : Protect from UV exposure to prevent cyclohexene ring photooxidation .

- Analytical Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to detect degradation products .

How to resolve isomerism issues during synthesis?

Advanced Research Question

- Regioselectivity : Use directing groups (e.g., Boc-protected amines) to control pyrazole substitution patterns during cross-coupling .

- Chiral Centers : If unintended stereoisomers form, employ chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution .

- Byproduct Analysis : Track side products via LC-MS/MS and adjust stoichiometry or catalysts (e.g., switch Pd(PPh₃)₄ to XPhos Pd G3) .

What methodologies validate analytical techniques for this compound?

Advanced Research Question

- Design of Experiments (DoE) : Use factorial designs to optimize HPLC conditions (e.g., pH, gradient slope) and minimize run time .

- Linearity/Range : Validate LCMS over 50–150% of target concentration (R² ≥ 0.995) .

- Robustness Testing : Vary column temperature (±5°C) and flow rate (±0.1 mL/min) to assess method resilience .

How do heterocyclic systems (pyridine/pyrazole) influence reactivity?

Advanced Research Question

- Electronic Effects : Pyridine’s electron-withdrawing nature directs electrophilic substitution to the 4-position, while 1-methylpyrazole acts as a π-donor, stabilizing intermediates .

- Steric Effects : Methyl groups on pyrazole hinder rotation, affecting conformational equilibria. Study via VT-NMR or DFT .

- Catalytic Interactions : Pd-mediated couplings are sensitive to pyridine coordination; test additives like CsF to enhance reactivity .

How to troubleshoot low yields in large-scale synthesis?

Advanced Research Question

- Mass Transfer Limitations : Use microreactors or high-shear mixing for viscous intermediates (e.g., cyclohexenecarboxylic acid derivatives) .

- Thermodynamic Control : Optimize reaction temperature via DSC to identify exothermic/endothermic phases .

- Purification Strategies : Switch from column chromatography to crystallization (e.g., ethanol/water antisolvent) for scalability .

Can computational tools predict biological activity?

Advanced Research Question

- QSAR Modeling : Train models on pyrazole-carboxamide datasets to predict target binding (e.g., kinase inhibition) .

- Docking Studies : Use AutoDock Vina to simulate interactions with receptors (e.g., COX-2, EGFR) .

- ADME Prediction : Apply SwissADME to estimate solubility (LogP) and metabolic stability (CYP450 interactions) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.